molecular formula C12H9ClN2 B1323300 4-Chloro-6,8-dimethylquinoline-3-carbonitrile CAS No. 936497-94-8

4-Chloro-6,8-dimethylquinoline-3-carbonitrile

Cat. No.: B1323300
CAS No.: 936497-94-8
M. Wt: 216.66 g/mol
InChI Key: FTZUDIXIHZJVPM-UHFFFAOYSA-N
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Description

4-Chloro-6,8-dimethylquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H9ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile typically involves the reaction of 4-chloroquinoline with appropriate reagents to introduce the dimethyl and carbonitrile groups. One common method involves the use of dimethylformamide (DMF) as a solvent and a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,8-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-Chloro-6,8-dimethylquinoline-3-carbonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,8-dimethylquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and distinguishes it from other quinoline derivatives.

Properties

IUPAC Name

4-chloro-6,8-dimethylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-7-3-8(2)12-10(4-7)11(13)9(5-14)6-15-12/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZUDIXIHZJVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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